molecular formula C8H10N4O B038149 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 115854-53-0

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Numéro de catalogue B038149
Numéro CAS: 115854-53-0
Poids moléculaire: 178.19 g/mol
Clé InChI: MLAGRNYZSQRCPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one, also known as DMXAA, is a synthetic compound that has been found to have potential anti-cancer properties. The compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.

Mécanisme D'action

The exact mechanism of action of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to tumor necrosis and inhibition of tumor growth. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.

Effets Biochimiques Et Physiologiques

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is its potential anti-cancer properties, which make it a promising candidate for cancer therapy. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to enhance the activity of chemotherapy drugs and radiation therapy, making it a potential candidate for combination therapy. One limitation of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is its toxicity, which has been observed in animal studies. Further studies are needed to determine the safety and efficacy of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in humans.

Orientations Futures

There are a number of future directions for research on 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one. One area of research is the development of more potent and selective analogs of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one that can be used for cancer therapy. Another area of research is the development of combination therapies that include 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one and other anti-cancer drugs. Finally, further studies are needed to determine the safety and efficacy of 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one in humans.

Applications De Recherche Scientifique

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. 5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has also been shown to enhance the activity of chemotherapy drugs and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

Numéro CAS

115854-53-0

Nom du produit

5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Formule moléculaire

C8H10N4O

Poids moléculaire

178.19 g/mol

Nom IUPAC

5,6-diamino-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H10N4O/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,9-10H2,1H3,(H,11,13)

Clé InChI

MLAGRNYZSQRCPR-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C(=C2)N)N)NC1=O

SMILES canonique

CN1C2=C(C=C(C(=C2)N)N)NC1=O

Synonymes

2H-Benzimidazol-2-one,5,6-diamino-1,3-dihydro-1-methyl-(9CI)

Origine du produit

United States

Synthesis routes and methods

Procedure details

2.20 g. (9.2 mMole) 5,6-dinitro-1-methylbenzimidazol-2-one is hydrogenated for 3 hours at 60° C. and 100 bar hydrogen pressure in 730 ml. methanol in the presence of 0.44 g. platinum oxide. The solution of 5,6-diamino-1-methyl-benzimidazol-2-one so obtained is, after filtration, used without further purification.
Quantity
9.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.